N'-(4-Pyridinylmethylene)hexadecanohydrazide
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Overview
Description
N’-(4-Pyridinylmethylene)hexadecanohydrazide is a chemical compound with the molecular formula C22H37N3O and a molecular weight of 359.56 g/mol . This compound is known for its unique structure, which includes a pyridine ring attached to a hexadecanohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Pyridinylmethylene)hexadecanohydrazide typically involves the reaction of hexadecanohydrazide with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-(4-Pyridinylmethylene)hexadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Pyridinylmethylene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(4-Pyridinylmethylene)hexadecanohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Pyridinylmethylene)hexadecanohydrazide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
N’-(4-Pyridinylmethylene)tetradecanohydrazide: Similar structure but with a shorter alkyl chain.
N’-(4-Pyridinylmethylene)octadecanohydrazide: Similar structure but with a longer alkyl chain.
Uniqueness
N’-(4-Pyridinylmethylene)hexadecanohydrazide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and suitable for specific applications .
Properties
CAS No. |
765907-35-5 |
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Molecular Formula |
C22H37N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]hexadecanamide |
InChI |
InChI=1S/C22H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-24-20-21-16-18-23-19-17-21/h16-20H,2-15H2,1H3,(H,25,26)/b24-20+ |
InChI Key |
OTJVCVUCTTUMCU-HIXSDJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=NC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=NC=C1 |
Origin of Product |
United States |
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